molecular formula C11H9F3N2O B13252866 2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one

2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B13252866
M. Wt: 242.20 g/mol
InChI Key: JLPWZFVSAVKFSW-UHFFFAOYSA-N
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Description

2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of phthalazinone derivatives, which are characterized by a bicyclic structure containing a phthalazine ring system. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl-substituted hydrazine with a trifluoromethyl-substituted aromatic aldehyde can lead to the formation of the desired phthalazinone derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents such as nucleophiles or electrophiles.

    Common Reagents and Conditions: Reagents like sodium borohydride, hydrogen peroxide, and various acids and bases are commonly used in these reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

    Major Products: The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-Ethyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one can be compared with other phthalazinone derivatives and trifluoromethyl-substituted compounds. Similar compounds include:

    Phthalazinone: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

    Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the phthalazinone structure, leading to different chemical properties.

    6-Trifluoromethylphthalazinone: Similar structure but without the ethyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

2-ethyl-6-(trifluoromethyl)phthalazin-1-one

InChI

InChI=1S/C11H9F3N2O/c1-2-16-10(17)9-4-3-8(11(12,13)14)5-7(9)6-15-16/h3-6H,2H2,1H3

InChI Key

JLPWZFVSAVKFSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C=N1

Origin of Product

United States

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